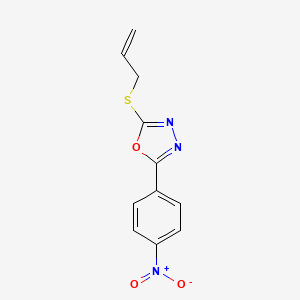![molecular formula C16H18F2N2O3S B4701318 1-[(2,5-difluorophenyl)sulfonyl]-4-[(5-methyl-2-furyl)methyl]piperazine](/img/structure/B4701318.png)
1-[(2,5-difluorophenyl)sulfonyl]-4-[(5-methyl-2-furyl)methyl]piperazine
Descripción general
Descripción
1-[(2,5-difluorophenyl)sulfonyl]-4-[(5-methyl-2-furyl)methyl]piperazine, also known as DSP-4, is a chemical compound that has been extensively studied for its potential use in scientific research. DSP-4 is a selective neurotoxin that targets noradrenergic neurons, making it a valuable tool for investigating the role of the noradrenergic system in various physiological and pathological processes.
Mecanismo De Acción
1-[(2,5-difluorophenyl)sulfonyl]-4-[(5-methyl-2-furyl)methyl]piperazine is a selective neurotoxin that targets noradrenergic neurons by binding to and damaging the noradrenaline transporter (NET). This results in the depletion of noradrenaline in the affected neurons, leading to a reduction in noradrenergic signaling throughout the brain and body.
Biochemical and Physiological Effects
The depletion of noradrenaline caused by this compound has been shown to have a variety of biochemical and physiological effects, including changes in behavior, cognition, and stress response. Additionally, this compound has been shown to have effects on various physiological systems, including the cardiovascular, immune, and endocrine systems.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 1-[(2,5-difluorophenyl)sulfonyl]-4-[(5-methyl-2-furyl)methyl]piperazine in scientific research is its selectivity for noradrenergic neurons, which allows for targeted manipulation of the noradrenergic system. Additionally, this compound is relatively easy to administer and has a well-established protocol for use in animal models.
However, there are also limitations to the use of this compound in scientific research. For example, the depletion of noradrenaline caused by this compound can be variable and dependent on factors such as the dose and route of administration. Additionally, the effects of this compound on other neurotransmitter systems, such as the serotonergic and dopaminergic systems, have not been fully elucidated.
Direcciones Futuras
There are many potential future directions for research on 1-[(2,5-difluorophenyl)sulfonyl]-4-[(5-methyl-2-furyl)methyl]piperazine and the noradrenergic system. Some possible areas of investigation include:
- Further elucidating the effects of this compound on other neurotransmitter systems, such as the serotonergic and dopaminergic systems.
- Investigating the role of the noradrenergic system in various psychiatric and neurological disorders, such as anxiety disorders and schizophrenia.
- Developing new and more selective neurotoxins for use in scientific research.
- Investigating the potential therapeutic applications of noradrenergic manipulation in various diseases, such as Alzheimer's disease and depression.
In conclusion, this compound is a valuable tool for investigating the role of the noradrenergic system in various physiological and pathological processes. While there are limitations to its use, the selective noradrenergic denervation caused by this compound allows for targeted manipulation of the noradrenergic system and has the potential to provide valuable insights into the workings of the brain and body.
Aplicaciones Científicas De Investigación
1-[(2,5-difluorophenyl)sulfonyl]-4-[(5-methyl-2-furyl)methyl]piperazine has been used extensively in scientific research to investigate the role of the noradrenergic system in various physiological and pathological processes. For example, this compound has been used to study the effects of noradrenergic denervation on behavior, cognition, and stress response in animal models. Additionally, this compound has been used to investigate the role of the noradrenergic system in various diseases, including Alzheimer's disease, Parkinson's disease, and depression.
Propiedades
IUPAC Name |
1-(2,5-difluorophenyl)sulfonyl-4-[(5-methylfuran-2-yl)methyl]piperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18F2N2O3S/c1-12-2-4-14(23-12)11-19-6-8-20(9-7-19)24(21,22)16-10-13(17)3-5-15(16)18/h2-5,10H,6-9,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDKCBHOOYNPMPX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)CN2CCN(CC2)S(=O)(=O)C3=C(C=CC(=C3)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18F2N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[4-(2-hydroxyethyl)-1-piperazinyl]-4-[(4-methylphenyl)amino]-7,8-dihydro-5(6H)-quinazolinone](/img/structure/B4701237.png)
![5-(3-methoxy-4-{2-[(4-methylphenyl)thio]ethoxy}benzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4701245.png)


![N-(4-bromo-2,3-dimethylphenyl)-2-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B4701267.png)
![2-ethoxy-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}acetamide](/img/structure/B4701275.png)

![N-(4-isopropylphenyl)-2-[4-[(4-methyl-1-piperidinyl)carbonyl]-2-oxo-1(2H)-quinolinyl]acetamide](/img/structure/B4701288.png)
![5-[(2-chlorophenoxy)methyl]-N-(3,4-dimethoxyphenyl)-2-furamide](/img/structure/B4701294.png)
![4,5-dimethyl-2-{[(5-methyl-3-nitro-1H-pyrazol-1-yl)acetyl]amino}-3-thiophenecarboxamide](/img/structure/B4701314.png)
![2-{[5-(2,4-dichlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}-N-(2-methoxyphenyl)acetamide](/img/structure/B4701325.png)


![6-(2-phenylethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B4701335.png)